molecular formula C27H36N2O4 B1680518 Repaglinide, (-)- CAS No. 147852-26-4

Repaglinide, (-)-

Cat. No.: B1680518
CAS No.: 147852-26-4
M. Wt: 452.6 g/mol
InChI Key: FAEKWTJYAYMJKF-HSZRJFAPSA-N
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Description

Repaglinide, (-)- is the pharmacologically active enantiomer of a well-characterized oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the meglitinide class of short-acting insulin secretagogues . Its primary research value lies in its mechanism of action; it stimulates the release of insulin from pancreatic beta cells by binding to and inhibiting ATP-sensitive potassium (K_ATP) channels on the cell membrane . This binding induces membrane depolarization, which opens voltage-gated calcium channels. The resultant influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby promoting insulin secretion . This glucose-dependent action makes it a valuable tool for studying glucose-stimulated insulin secretion pathways and beta cell physiology in vitro. Research on Repaglinide has highlighted its role in restoring early-phase insulin secretion, a key defect in type 2 diabetes, and its potential interaction with cytoskeletal elements like pericentrin and F-actin in the regulation of on-demand insulin secretion . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8, making it a relevant compound for drug metabolism and pharmacokinetic interaction studies . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163818
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147852-26-4
Record name Repaglinide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147852264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPAGLINIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M30X62FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Historical Development of Repaglinide Synthesis

Early Synthetic Routes (1990s–Early 2000s)

The initial synthesis of repaglinide, as disclosed in U.S. Pat. No. 5,312,924, relied on condensing (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine with 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid using coupling agents such as N,N′-carbonyldiimidazole (CDI) or N,N′-dicyclohexylcarbodiimide (DCC) . These methods faced significant limitations:

  • Low Yields : CDI-mediated reactions produced 50–55% yields due to side reactions and incomplete coupling.
  • Toxic Byproducts : DCC generated dicyclohexylurea, requiring multiple crystallizations for removal and posing environmental hazards.
  • Chromatographic Purification : Triphenylphosphine/carbon tetrachloride-based methods necessitated chromatography, rendering large-scale production impractical.

Challenges in Enantiomeric Purity

Early processes struggled to maintain the stereochemical integrity of the (S)-amine intermediate. Racemization during coupling or deprotection steps often necessitated chiral resolution techniques, increasing costs and complexity.

Modern Synthetic Methodologies

Pivaloyl Chloride-Mediated Coupling (US7148355B2)

A breakthrough in repaglinide synthesis was achieved by replacing CDI/DCC with pivaloyl chloride , a cost-effective and less toxic coupling agent.

Reaction Conditions
  • Substrates : (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and protected 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (R = ethyl, tert-butyl).
  • Base : Triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Solvent : Toluene or dichloromethane.
  • Temperature : −10°C to 25°C to minimize racemization.

Example Synthesis :

  • Coupling Step : Reaction of 40 mmol (S)-amine with 40 mmol protected acid in toluene at −5°C, followed by pivaloyl chloride addition, yielded 73% product with 99% HPLC purity.
  • Deprotection : Ethyl ester hydrolysis using NaOH in ethanol afforded repaglinide in 94% yield.

Advantages :

  • Eliminates toxic byproducts (e.g., dicyclohexylurea).
  • Avoids chromatography; uses crystallization for purification.

Alternative Condensing Agents (TW201002668A)

Taiwanese Patent TW201002668A introduced mixed anhydride methods with trifluoroacetic anhydride (TFAA) or ethyl chloroformate, reducing reaction times to 2–4 hours.

Key Improvements :

  • Reduced Toxicity : TFAA replaces hazardous reagents like DCC.
  • Scalability : Reactions conducted in methanol/water mixtures simplify workup.

Example :

  • Condensation of (S)-amine with benzyl-protected acid using TFAA yielded 85% repaglinide precursor, which was hydrogenated to remove the benzyl group.

Comparative Analysis of Synthetic Routes

Parameter CDI/DCC Method Pivaloyl Chloride TFAA Method
Yield (%) 50–55 73–94 85–90
Reaction Time (hours) 12–24 8–12 2–4
Byproduct Toxicity High Low Moderate
Purification Method Chromatography Crystallization Crystallization
Industrial Feasibility Low High Moderate

Purification and Impurity Control

Dimer Impurity Mitigation (US20100197732)

Repaglinide is prone to dimerization via amide bond formation between two molecules, necessitating stringent purification.

Process Enhancements :

  • Crystallization Optimization : Adjusting pH to 5.0 during hydrolysis induces selective crystallization, reducing dimer content to <0.1%.
  • Solvent Systems : Ethyl acetate/hexane mixtures enhance impurity removal during recrystallization.

Example :

  • Crude repaglinide (61 g) purified via pH-controlled crystallization achieved 99.5% purity with undetectable dimer levels.

Scientific Research Applications

Repaglinide is an oral antihyperglycemic drug used in the treatment of type 2 diabetes mellitus . It is structurally distinct from sulfonylureas but shares a similar mechanism of action by binding to adenosine triphosphate–sensitive potassium channels on pancreatic beta cells, which stimulates insulin secretion . Repaglinide can be used as a single agent or in combination with other drugs like metformin .

Scientific Research Applications

  • Nanoparticle Formulation: Repaglinide has been used in microfluidic technology to create repaglinide smart nanoparticles (Rp-Nc) . These nanoparticles have demonstrated improved saturation solubility and dissolution rates compared to raw and commercial tablets . In vivo studies have shown that Rp nanocrystals can significantly decrease blood glucose levels with a good safety profile .
  • Pharmacokinetic Studies: Repaglinide is used in pharmacokinetic studies to assess drug metabolism and elimination . It is rapidly metabolized in the liver and excreted mainly in the bile .
  • Comparative studies: Repaglinide is used in comparative clinical trials to evaluate its efficacy against other medications. For example, one study compared repaglinide to nateglinide, another oral hypoglycemic, and found repaglinide to be more effective in reducing HbA1c values .

Clinical Trial Data

StudyDesignResults
A randomized placebo-controlled trial of repaglinide Phase II multicenter, double-blind, placebo-controlled, randomized, dose-adjustment and maintenance trialRepaglinide significantly reduced HbA1c compared to placebo (-1.7%, P < 0.0001). Fasting plasma glucose and postprandial glucose decreased in the repaglinide group. Repaglinide was well tolerated.
Repaglinide Versus Nateglinide Monotherapy Multicenter, randomized, parallel-group, open-label comparison of repaglinide and nateglinideRepaglinide resulted in significantly greater reductions in HbA1c compared to nateglinide (1.57 vs. 1.04%, P = 0.002). 54% of repaglinide-treated patients had HbA1c < 7% at the end of the study.
Formulation and Optimization of Repaglinide Nanoparticles Microfluidic technology to engineer repaglinide smart nanoparticles (Rp-Nc)Nanocrystals with average particle sizes of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12. Rp nanocrystals had a considerably lower IC50 value than that of the raw drug and commercial tablets. Rp nanocrystals demonstrated a significant decrease in blood glucose level.

Dosage and Administration

Comparison with Similar Compounds

Pharmacokinetic Profiles

Repaglinide exhibits significant interindividual variability in bioavailability (absolute bioavailability: ~62.5%) and pharmacokinetic parameters (Table 1) . Comparative studies highlight differences in exposure across ethnicities:

  • AUC (2 mg dose): 69.0 ng·h/mL (Americans), 36.03 ng·h/mL (Germans) .
  • Cmax : 47.9 ng/mL (Americans), 30.96 ng/mL (Germans) .

Table 1: Pharmacokinetic Comparison of Repaglinide with Sulfonylureas and Glinides

Parameter Repaglinide Glibenclamide Nateglinide Mitiglinide
Tmax (h) 0.8–1.0 2–4 0.5–1.5 0.5–1.0
t1/2 (h) 1.0–2.4 10–12 1.5–3.0 1.2–1.5
Metabolism CYP2C8/CYP3A4 CYP2C9 CYP2C9/CYP3A4 CYP2C9/CYP3A4
Bioavailability ~62.5% ~50–70% ~73% ~60%

Sources:

Mechanism of Action and Binding Affinity

Repaglinide binds competitively to SUR1 but with distinct kinetics compared to sulfonylureas and glinides (Table 2):

  • SUR1 Binding Affinity : Glibenclamide > Repaglinide > Nateglinide .
  • K(ATP) Channel Inhibition Potency : Repaglinide > Glibenclamide > Nateglinide .
  • Reversal Time of Channel Inhibition : Nateglinide (fastest) > Glibenclamide > Repaglinide .

Table 2: Binding and Kinetic Differences

Compound SUR1 Binding Affinity K(ATP) Inhibition Onset Duration of Action
Repaglinide Moderate Fast Short (3–4 h)
Glibenclamide High Slow Long (12–24 h)
Nateglinide Low Fastest Shortest (1–2 h)
Mitiglinide Moderate Fast Short (2–3 h)

Sources:

Drug Interactions and Metabolism

  • CYP2C8 Inhibitors : Gemfibrozil increases Repaglinide exposure by 8-fold (vs. 2-fold for pioglitazone) due to CYP2C8 inhibition .
  • OATP1B1 Inhibitors : Rifamycin SV reduces Repaglinide uptake by 26% .
  • Asciminib/Rolapitant : Minimal impact on Repaglinide PK (AUC increase: ≤14%) .

Formulation and Stability

  • Sustained-Release Tablets : Bioavailability equivalent to rapid-release formulations when combined with shellac/HPMC .
  • Degradation : Prone to amide bond cleavage and cyclization under acidic/oxidative conditions, generating 15 degradation products .

Unexpected Therapeutic Potentials

Antioxidant Effects

  • DNA Oxidation : Unlike pioglitazone, Repaglinide minimally reduces 8-OHdG (a hydroxyl radical-induced DNA damage marker) despite similar Cu,Zn-SOD upregulation .

Biological Activity

Repaglinide, a non-sulfonylurea insulin secretagogue, is primarily used in the management of Type 2 diabetes mellitus. It acts by stimulating insulin release from pancreatic β-cells in a glucose-dependent manner. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, efficacy in clinical settings, and comparative studies.

Repaglinide functions by inhibiting ATP-sensitive potassium channels (K_ATP channels) on the membrane of pancreatic β-cells. This inhibition leads to cell membrane depolarization, which subsequently opens voltage-gated calcium channels and increases intracellular calcium levels. The rise in calcium concentration stimulates the exocytosis of insulin granules . Unlike sulfonylureas, repaglinide requires the presence of glucose to exert its insulinotropic effects, making it particularly effective for postprandial glucose control .

Pharmacokinetics

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 0.5 to 1.4 hours post-administration. The absolute bioavailability is approximately 56% .
  • Distribution : The volume of distribution is around 31 L following intravenous administration, with over 98% protein binding observed .
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to inactive metabolites that are excreted mainly through urine .

Case Study: Repaglinide vs. Placebo

A randomized controlled trial involving 25 diet-treated patients with Type 2 diabetes demonstrated significant improvements in glycemic control with repaglinide treatment over ten weeks:

  • HbA1c Reduction : Decreased by 2.3% relative to placebo (from 7.0% to 4.9%, P<0.002).
  • Fasting Blood Glucose : Reduced by an average of 3.6 mmol/L (P<0.001).
  • Postprandial Blood Glucose : Decreased by 6.4 mmol/L (P<0.001).
  • Adverse Effects : No significant increase in hypoglycemia compared to placebo .

Comparative Study: Repaglinide vs. Nateglinide

In a head-to-head study comparing repaglinide with nateglinide:

  • HbA1c Change : Repaglinide showed a mean reduction of −1.17% compared to −0.81% for nateglinide (P<0.001).
  • Fasting Plasma Glucose : Greater reduction in the repaglinide group (−26 mg/dL vs. −18 mg/dL for nateglinide).
  • Target Achievement : 75% of patients on repaglinide achieved HbA1c <6.9% versus 59% on nateglinide .

Bioavailability Studies

Recent research has explored innovative formulations to enhance the bioavailability and efficacy of repaglinide:

  • A study using a liquisolid compact formula showed significantly improved blood glucose control compared to conventional formulations, indicating potential for better therapeutic outcomes .

Summary Table of Key Findings

ParameterRepaglinideNateglinidePlacebo
HbA1c Reduction-1.17%-0.81%Not applicable
Fasting Plasma Glucose Change-26 mg/dL-18 mg/dLNot applicable
Postprandial Glucose ChangeSignificant decreaseNot reportedNot applicable
Hypoglycemia IncidenceSimilar to placeboLower than repaglinideNot applicable

Q & A

Q. How can machine learning enhance SAR (Structure-Activity Relationship) studies for (-)-repaglinide analogs?

  • Answer : Train gradient-boosted decision trees (XGBoost) on datasets combining molecular descriptors (e.g., logP, polar surface area) and in vitro activity data. Validate model generalizability via k-fold cross-validation and external test sets from public repositories (ChEMBL) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide, (-)-
Reactant of Route 2
Repaglinide, (-)-

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